Trititanium oxide

Cat. No. B082121

Key on ui cas rn:

12035-95-9

M. Wt: 79.87 g/mol

InChI Key: SOQBVABWOPYFQZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06974611B2

Procedure details

An aqueous titanium oxysulfate solution was prepared by dissolving 3388 g of a titanium oxysulfate (trade name: TM Crystal, having an appearance of white solids, manufactured by Tayca Corp.) in 2258 g of ion-exchange water. Into the above-prepared aqueous titanium oxysulfate solution, a 1479 g of an aqueous hydrogen peroxide solution (31% by weight) was added while cooling with ice, to obtain a rose-colored mixture. Into a reaction vessel equipped with a pH electrode and a pH controller that is connected to the pH electrode so that the pH of a mixture in the vessel is controlled by adding a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.), 4700 g of ion-exchange water was introduced. The pH controller was set to pH 4. The supplying rate of the ammonia water was set to 50 ml/min. In the reaction vessel, when pH of the mixture in the vessel becomes lower than the set value, the ammonia water starts to be supplied and is continuously supplied at the above-set supplying rate until pH reaches the pH-set value. While stirring at 145 rpm, the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min, to react the titanium oxysulfate with the ammonia water that was supplied by the pH controller. At this time, the reaction temperature was in the range of from 23° C. to 51° C. The resulting mixture was maintained for one (1) hour while stirring, and then a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.) was further added thereto, to obtain a slurry. The total amount of the ammonia water added to the reaction vessel was 3690 g, which is twice as much as the amount required for conversion of the titanium oxysulfate to a titanium hydroxide. The slurry was filtered, and the resulting solid was rinsed with ion-exchange water, was dried, and was calcined at a temperature of 350° C. in air for 8 hours. The solid then was cooled down to a room temperature (about 20° C.), to obtain a granular titanium oxide. The titanium oxide had a crystal structure of anatase and a water content of 15% by weight.

Name

titanium oxysulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

titanium oxysulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

titanium oxysulfate

Quantity

3388 g

Type

reactant

Reaction Step Eight

[Compound]

Name

ion-exchange

Quantity

2258 g

Type

reactant

Reaction Step Nine

Name

titanium oxysulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

ion-exchange

Quantity

4700 g

Type

reactant

Reaction Step Eleven

Name

titanium oxysulfate

Name

titanium oxide

Identifiers

|

REACTION_CXSMILES

|

[O-:1][S:2]([O-:5])(=[O:4])=[O:3].[O:6]=[Ti+2:7].OO.O.N.[OH-].[Ti+4].[OH-].[OH-].[OH-]>O>[O-:4][S:2]([O-:5])(=[O:3])=[O:1].[O:6]=[Ti+2:7].[O-2:1].[Ti+4:7].[O-2:1] |f:0.1,3.4,5.6.7.8.9,11.12,13.14.15|

|

Inputs

Step One

|

Name

|

titanium oxysulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Five

|

Name

|

titanium oxysulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ti+4].[OH-].[OH-].[OH-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

titanium oxysulfate

|

|

Quantity

|

3388 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

Step Nine

[Compound]

|

Name

|

ion-exchange

|

|

Quantity

|

2258 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

titanium oxysulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

|

Name

|

|

|

Quantity

|

1479 g

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

[Compound]

|

Name

|

ion-exchange

|

|

Quantity

|

4700 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While stirring at 145 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a rose-colored mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a reaction vessel equipped with a pH electrode

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was in the range of from 23° C. to 51° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a slurry

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the resulting solid was rinsed with ion-exchange water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dried

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

titanium oxysulfate

|

|

Type

|

product

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

|

Name

|

titanium oxide

|

|

Type

|

product

|

|

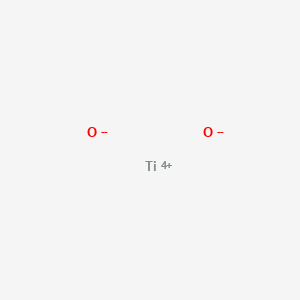

Smiles

|

[O-2].[Ti+4].[O-2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06974611B2

Procedure details

An aqueous titanium oxysulfate solution was prepared by dissolving 3388 g of a titanium oxysulfate (trade name: TM Crystal, having an appearance of white solids, manufactured by Tayca Corp.) in 2258 g of ion-exchange water. Into the above-prepared aqueous titanium oxysulfate solution, a 1479 g of an aqueous hydrogen peroxide solution (31% by weight) was added while cooling with ice, to obtain a rose-colored mixture. Into a reaction vessel equipped with a pH electrode and a pH controller that is connected to the pH electrode so that the pH of a mixture in the vessel is controlled by adding a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.), 4700 g of ion-exchange water was introduced. The pH controller was set to pH 4. The supplying rate of the ammonia water was set to 50 ml/min. In the reaction vessel, when pH of the mixture in the vessel becomes lower than the set value, the ammonia water starts to be supplied and is continuously supplied at the above-set supplying rate until pH reaches the pH-set value. While stirring at 145 rpm, the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min, to react the titanium oxysulfate with the ammonia water that was supplied by the pH controller. At this time, the reaction temperature was in the range of from 23° C. to 51° C. The resulting mixture was maintained for one (1) hour while stirring, and then a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.) was further added thereto, to obtain a slurry. The total amount of the ammonia water added to the reaction vessel was 3690 g, which is twice as much as the amount required for conversion of the titanium oxysulfate to a titanium hydroxide. The slurry was filtered, and the resulting solid was rinsed with ion-exchange water, was dried, and was calcined at a temperature of 350° C. in air for 8 hours. The solid then was cooled down to a room temperature (about 20° C.), to obtain a granular titanium oxide. The titanium oxide had a crystal structure of anatase and a water content of 15% by weight.

Name

titanium oxysulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

titanium oxysulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

titanium oxysulfate

Quantity

3388 g

Type

reactant

Reaction Step Eight

[Compound]

Name

ion-exchange

Quantity

2258 g

Type

reactant

Reaction Step Nine

Name

titanium oxysulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

ion-exchange

Quantity

4700 g

Type

reactant

Reaction Step Eleven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[O-:1][S:2]([O-:5])(=[O:4])=[O:3].[O:6]=[Ti+2:7].OO.O.N.[OH-].[Ti+4].[OH-].[OH-].[OH-]>O>[O-:4][S:2]([O-:5])(=[O:3])=[O:1].[O:6]=[Ti+2:7].[O-2:1].[Ti+4:7].[O-2:1] |f:0.1,3.4,5.6.7.8.9,11.12,13.14.15|

|

Inputs

Step One

|

Name

|

titanium oxysulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Five

|

Name

|

titanium oxysulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ti+4].[OH-].[OH-].[OH-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

titanium oxysulfate

|

|

Quantity

|

3388 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

Step Nine

[Compound]

|

Name

|

ion-exchange

|

|

Quantity

|

2258 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

titanium oxysulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

|

Name

|

|

|

Quantity

|

1479 g

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

[Compound]

|

Name

|

ion-exchange

|

|

Quantity

|

4700 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While stirring at 145 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a rose-colored mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a reaction vessel equipped with a pH electrode

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was in the range of from 23° C. to 51° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a slurry

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the resulting solid was rinsed with ion-exchange water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dried

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]S(=O)(=O)[O-].O=[Ti+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-2].[Ti+4].[O-2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |